2-Ethyl-7-methylthieno[2,3-c]pyridine 2-Ethyl-7-methylthieno[2,3-c]pyridine
Brand Name: Vulcanchem
CAS No.: 120010-04-0
VCID: VC0051705
InChI: InChI=1S/C10H11NS/c1-3-9-6-8-4-5-11-7(2)10(8)12-9/h4-6H,3H2,1-2H3
SMILES: CCC1=CC2=C(S1)C(=NC=C2)C
Molecular Formula: C10H11NS
Molecular Weight: 177.265

2-Ethyl-7-methylthieno[2,3-c]pyridine

CAS No.: 120010-04-0

Cat. No.: VC0051705

Molecular Formula: C10H11NS

Molecular Weight: 177.265

* For research use only. Not for human or veterinary use.

2-Ethyl-7-methylthieno[2,3-c]pyridine - 120010-04-0

Specification

CAS No. 120010-04-0
Molecular Formula C10H11NS
Molecular Weight 177.265
IUPAC Name 2-ethyl-7-methylthieno[2,3-c]pyridine
Standard InChI InChI=1S/C10H11NS/c1-3-9-6-8-4-5-11-7(2)10(8)12-9/h4-6H,3H2,1-2H3
Standard InChI Key ONAKYSPKMAJEAZ-UHFFFAOYSA-N
SMILES CCC1=CC2=C(S1)C(=NC=C2)C

Introduction

Chemical Structure and Properties

Molecular Composition and Structural Features

The molecular formula of 2-Ethyl-7-methylthieno[2,3-c]pyridine is C10H11NSC_{10}H_{11}NS, indicating the presence of ten carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one sulfur atom. The structure comprises a thieno[2,3-c]pyridine backbone substituted with an ethyl group at position 2 and a methyl group at position 7. These substitutions influence the compound's physicochemical properties and biological activity.

The IUPAC name for this compound is 2-ethyl-7-methylthieno[2,3-c]pyridine, and its SMILES notation is CCC1=CC2=C(S1)C(=NC=C2)C, which provides a simplified representation of its molecular structure. The InChI key for this molecule is ONAKYSPKMAJEAZ-UHFFFAOYSA-N, ensuring precise identification in chemical databases.

Synthesis and Characterization

Synthetic Pathways

The synthesis of thieno[2,3-c]pyridines typically involves cyclization reactions that integrate sulfur-containing heterocycles with pyridine derivatives. For 2-Ethyl-7-methylthieno[2,3-c]pyridine specifically:

  • Starting Materials: Ethyl-substituted thiophene derivatives are used alongside methyl-substituted pyridines.

  • Catalysts: Acidic or basic catalysts facilitate cyclization.

  • Reaction Conditions: Elevated temperatures (e.g., 100C100^\circ C) in polar solvents such as acetonitrile or DMF are common.

Characterization techniques include:

  • FTIR Spectroscopy: Identifies functional groups such as C-H stretches and aromatic ring vibrations.

  • NMR Spectroscopy (1H^1H and 13C^13C): Confirms the positions of ethyl and methyl substituents.

  • Mass Spectrometry (HRMS): Verifies molecular weight and purity.

Challenges in Synthesis

The synthesis process must carefully control reaction conditions to prevent side reactions or decomposition of intermediates. Additionally, purification techniques such as recrystallization or column chromatography are essential to achieve high-purity samples.

Biological Activities

Anticancer Properties

Recent studies have highlighted the anticancer potential of thieno[2,3-c]pyridine derivatives, including 2-Ethyl-7-methylthieno[2,3-c]pyridine. This compound demonstrates inhibitory effects on various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction.

Mechanisms of Action

Research indicates that the compound induces G2 phase arrest in the cell cycle, thereby inhibiting proliferation by interfering with normal cell cycle progression . Additionally, molecular docking studies suggest that it interacts with heat shock protein 90 (Hsp90), a critical target in cancer therapy .

Screening Results

Table 1 below summarizes the IC50 values for this compound against different cancer cell lines:

Cell LineIC50 (μM\mu M)
MCF7 (Breast Cancer)16.4±0.216.4 \pm 0.2
T47D (Breast Cancer)11.7±1.111.7 \pm 1.1
HSC3 (Head & Neck Cancer)10.8±3.910.8 \pm 3.9
RKO (Colorectal Cancer)12.4±1.912.4 \pm 1.9

These results demonstrate broad-spectrum anticancer activity comparable to standard drugs like cisplatin.

Anti-inflammatory Effects

Thieno[2,3-c]pyridine derivatives exhibit anti-inflammatory activity by inhibiting kinases involved in inflammatory pathways. This makes them potential candidates for treating conditions such as rheumatoid arthritis.

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